molecular formula C12H16N2O4S B1669686 Cysteinyltyrosine CAS No. 1089-23-2

Cysteinyltyrosine

Cat. No.: B1669686
CAS No.: 1089-23-2
M. Wt: 284.33 g/mol
InChI Key: DSTWKJOBKSMVCV-UWVGGRQHSA-N
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Description

Cysteinyltyrosine is a dipeptide composed of the amino acids cysteine and tyrosine It is formed through a peptide bond between the carboxyl group of cysteine and the amino group of tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions: Cysteinyltyrosine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:

    Activation of the Carboxyl Group: The carboxyl group of cysteine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated cysteine is then coupled with the amino group of tyrosine in the presence of a coupling reagent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

    Deprotection: Protecting groups used to protect the functional groups of the amino acids during synthesis are removed to yield the final dipeptide.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the product. Industrial methods often employ automated peptide synthesizers to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Cysteinyltyrosine can undergo various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds or sulfenic, sulfinic, and sulfonic acids.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The phenolic hydroxyl group of tyrosine can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in the presence of metal catalysts.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of cystine (disulfide-linked cysteine) or sulfenic, sulfinic, and sulfonic acids.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of substituted tyrosine derivatives.

Scientific Research Applications

Cysteinyltyrosine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and cleavage.

    Biology: Investigated for its role in protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Explored for its potential therapeutic applications, including antioxidant properties and as a precursor for bioactive peptides.

    Industry: Utilized in the synthesis of peptide-based materials and as a building block for complex peptide drugs.

Mechanism of Action

The mechanism of action of cysteinyltyrosine involves its ability to form disulfide bonds, which are crucial for the structural stability and function of proteins. The thiol group of cysteine can undergo oxidation to form a disulfide bond with another cysteine residue, stabilizing the protein’s tertiary and quaternary structures. Additionally, the phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and aromatic interactions, further contributing to protein stability and function.

Comparison with Similar Compounds

Cysteinyltyrosine can be compared with other dipeptides and amino acid derivatives:

    Cysteinylglycine: Similar in structure but lacks the aromatic ring of tyrosine, resulting in different chemical properties and reactivity.

    Tyrosylcysteine: An isomer with the reverse sequence of amino acids, leading to different biological activities and interactions.

    Glutathione: A tripeptide containing cysteine, glutamate, and glycine, known for its antioxidant properties and role in cellular redox balance.

This compound is unique due to the presence of both a thiol group and an aromatic ring, allowing it to participate in a wide range of chemical and biological interactions.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c13-9(6-19)11(16)14-10(12(17)18)5-7-1-3-8(15)4-2-7/h1-4,9-10,15,19H,5-6,13H2,(H,14,16)(H,17,18)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTWKJOBKSMVCV-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148766
Record name Cysteinyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089-23-2
Record name Cysteinyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteinyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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